molecular formula C12H26IN2O B13892213 4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide

4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide

Cat. No.: B13892213
M. Wt: 341.25 g/mol
InChI Key: FVIYEKRCCSJZFZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide is a chemical compound with the molecular formula C12H26IN2O. It is known for its stability and unique properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide typically involves the reaction of 2,2,6,6-tetramethylpiperidine with trimethylamine and iodine. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to scavenge reactive oxygen species (ROS). It interacts with molecular targets such as SIRT6 and HIF-1α, modulating pathways involved in oxidative stress and inflammation. This mechanism is particularly relevant in conditions like chronic intermittent hypoxia-induced lung injury .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxide radical with similar properties.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties.

    4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl (ATEMPO): Used in magnetic studies and as a radical scavenger.

Uniqueness

4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide is unique due to its trimethylammonium group, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in aqueous systems and industrial applications .

Properties

Molecular Formula

C12H26IN2O

Molecular Weight

341.25 g/mol

InChI

InChI=1S/C12H26N2O.HI/c1-11(2)8-10(14(5,6)7)9-12(3,4)13(11)15;/h10H,8-9H2,1-7H3;1H/q+1;/p-1

InChI Key

FVIYEKRCCSJZFZ-UHFFFAOYSA-M

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)[N+](C)(C)C)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.